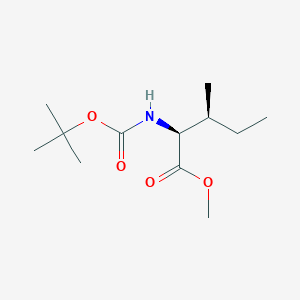

Boc-L-isoleucine methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRYBAAAYDFIEQ-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472919 | |

| Record name | Boc-L-isoleucine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17901-01-8 | |

| Record name | Boc-L-isoleucine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-L-isoleucine Methyl Ester: A Technical Guide for Researchers

For immediate release:

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of Boc-L-isoleucine methyl ester. This key amino acid derivative is a fundamental building block in peptide synthesis and plays a crucial role in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound, systematically named methyl (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-methylpentanoate, is a colorless liquid at room temperature.[1] It is widely utilized in organic synthesis, particularly in the construction of peptides and peptidomimetics. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 17901-01-8 | [1][2] |

| Molecular Formula | C₁₂H₂₃NO₄ | [1][2] |

| Molecular Weight | 245.32 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Optical Rotation | [α] = -15 ± 2º (c=1 in MeOH) | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Density | Data not readily available |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the protection of the amino group of L-isoleucine methyl ester with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry, ensuring that the amino group does not participate in unwanted side reactions during peptide coupling.

The Boc protecting group is characterized by its stability under neutral and basic conditions, making it compatible with a wide range of reaction conditions.[4][][6] However, it is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA), to liberate the free amine for subsequent peptide bond formation.[][7] This acid lability is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[7]

Applications in Peptide Synthesis

This compound is a vital building block in both solution-phase and solid-phase peptide synthesis.[1][8] The Boc group provides temporary protection of the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain.[8]

Due to the steric hindrance of the β-branched side chain of isoleucine, peptide bond formation can be challenging.[8] The selection of appropriate coupling reagents and conditions is therefore critical to ensure high yields and minimize racemization.

The following diagram illustrates a typical workflow for the incorporation of a Boc-protected isoleucine residue in a solution-phase dipeptide synthesis.

Caption: Solution-Phase Dipeptide Synthesis Workflow.

Experimental Protocol: Solution-Phase Dipeptide Synthesis

The following is a representative protocol for the synthesis of a dipeptide using Boc-L-isoleucine and an amino acid methyl ester, adapted from established methods.[8]

Materials:

-

Boc-L-isoleucine

-

L-Alanine methyl ester hydrochloride (or other amino acid methyl ester)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

-

1-Hydroxybenzotriazole (HOBt) (if using DCC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the free amine: Dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in DCM. Add DIPEA (1.1 equivalents) and stir the mixture at room temperature for 30 minutes.

-

Activation of Boc-L-isoleucine: In a separate flask, dissolve Boc-L-isoleucine (1.0 equivalent) and HOBt (1.0 equivalent, if using DCC) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., DCC, 1.1 equivalents) and stir the mixture at 0 °C for 30 minutes.

-

Coupling Reaction: To the activated Boc-L-isoleucine solution, add the prepared free amine solution from step 1. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Filter the reaction mixture to remove the urea byproduct (if DCC was used). Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected dipeptide.

-

Purification: The crude product can be purified by silica gel column chromatography to obtain the pure Boc-protected dipeptide methyl ester.

-

Boc Deprotection (Optional, for chain elongation): The purified Boc-protected dipeptide can be dissolved in a solution of TFA in DCM (typically 25-50%) and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield the deprotected dipeptide methyl ester as a TFA salt, which can be used in the next coupling step after neutralization.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[9] It is important to avoid inhalation, ingestion, and contact with skin and eyes.[9] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10]

Conclusion

This compound is a cornerstone reagent for chemists and pharmaceutical scientists engaged in peptide synthesis. Its well-defined reactivity and stability, coupled with established protocols for its use, make it an indispensable tool in the creation of complex peptide-based molecules for a wide array of research and therapeutic applications.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H23NO4 | CID 11791441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Boc-L-Isoleucine Methyl Ester

This guide provides a comprehensive technical overview of this compound, an essential amino acid derivative for peptide synthesis and pharmaceutical research. It covers the compound's structure, physicochemical properties, synthesis protocols, and applications, with a focus on its role as a building block in the development of biologically active peptides.[1]

Chemical Structure and Properties

This compound is a derivative of the amino acid L-isoleucine. It features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester protecting the carboxyl group. This dual protection strategy is instrumental in peptide synthesis. The Boc group prevents unwanted reactions at the amino terminus during peptide bond formation, while the methyl ester protects the carboxyl end.[2] The IUPAC name for this compound is methyl (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate.[3][]

The structure is defined by the following SMILES notation: CC--INVALID-LINK----INVALID-LINK--OC)NC(=O)OC(C)(C)C.[3]

Physicochemical Properties

The key properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃NO₄ | [1][3][] |

| Molecular Weight | 245.32 g/mol | [1][3][] |

| Appearance | Colorless liquid | [1][] |

| CAS Number | 17901-01-8 | [1][3] |

| Purity | ≥ 99% (HPLC) | [1][] |

| Optical Rotation | [α] = -15 ± 2º (c=1 in MeOH) | [1] |

| Storage Conditions | Store at 0-8°C | [1][] |

Synthesis and Experimental Protocols

This compound is typically synthesized from L-isoleucine methyl ester by introducing the Boc protecting group.

Synthesis of N-(t-butoxycarbonyl)-L-isoleucine methyl ester

This protocol describes the reaction of L-isoleucine methyl ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

-

L-isoleucine methyl ester (24.3 g, 0.134 moles)

-

Triethylamine (13.5 g, 0.134 moles)

-

Di-tert-butyl dicarbonate (29.1 g, 0.134 moles)

-

Methylene chloride (CH₂Cl₂)

-

Water

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of L-isoleucine methyl ester and triethylamine is prepared in 210 ml of methylene chloride.[5]

-

A solution of di-tert-butyl dicarbonate in 25 ml of methylene chloride is added dropwise to this mixture at 0°C.[5]

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.[5]

-

The mixture is then filtered.[5]

-

The filtrate is washed successively with 100 ml of water and 75 ml of a saturated sodium bicarbonate solution.[5]

-

The organic layer is dried over magnesium sulfate and evaporated to yield N-(t-butoxycarbonyl)-L-isoleucine methyl ester as an oil.[5]

This procedure typically results in a high yield (around 93%) of the desired product.[5]

Spectroscopic Data

Spectroscopic analysis is crucial for verifying the structure and purity of the synthesized compound.

| Spectroscopy | Data |

| ¹H-NMR (CDCl₃) | δ 0.92 (d, J=7, 6H), 1.43 (s, 9H), 3.70 (s, 3H), 4.17 (dd, J=5, 9, 1H), 5.03 (d, J=9, 1H)[5] |

Protocol for NMR Data Acquisition

The following is a general protocol for acquiring NMR spectra for compounds of this type.

Sample Preparation:

-

Dissolve a small amount of the sample (5-10 mg) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.[6]

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[6]

Applications in Peptide Synthesis

This compound is a vital building block in peptide synthesis, particularly in Boc-based Solid-Phase Peptide Synthesis (SPPS).[1][7] The Boc group serves as a temporary protecting group for the α-amino function, which can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to allow for the formation of a peptide bond with the next amino acid in the sequence.[8]

Its role in medicinal chemistry is significant for designing peptide-based drugs.[1] It is also valuable in the study of protein interactions and enzyme mechanisms, where its structural properties aid in the design of inhibitors and modulators.[1]

Workflow in Dipeptide Synthesis

The following diagram illustrates the logical workflow for using this compound in the synthesis of a dipeptide. The process involves the deprotection of the Boc group, followed by coupling with another Boc-protected amino acid.

Caption: Workflow for dipeptide synthesis using this compound.

Safety, Handling, and Storage

-

Storage: The compound should be stored at 0-8°C to maintain its integrity.[1][]

-

Handling: Standard laboratory safety protocols should be followed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is a cornerstone reagent for chemists and researchers in the fields of peptide synthesis and drug discovery. Its well-defined structure and reactivity, facilitated by the Boc and methyl ester protecting groups, allow for precise and controlled elongation of peptide chains. The protocols and data presented in this guide offer a technical foundation for the effective and safe utilization of this versatile compound in research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C12H23NO4 | CID 11791441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

An In-depth Technical Guide to the Synthesis of Boc-L-isoleucine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Boc-L-isoleucine methyl ester, a crucial building block in peptide synthesis and pharmaceutical development. The document outlines two common strategic routes, detailing experimental protocols and presenting quantitative data to aid in methodology selection and practical application.

Introduction

N-tert-butoxycarbonyl-L-isoleucine methyl ester (this compound) is a protected amino acid derivative widely utilized in the synthesis of peptides and other complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid allow for controlled, sequential reactions in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The selection of an optimal synthetic route is critical for achieving high yields and purity, which directly impacts research productivity and cost-effectiveness. This guide compares the two primary synthetic strategies:

-

Pathway 1: N-terminal Boc protection of L-isoleucine, followed by esterification of the carboxylic acid.

-

Pathway 2: Esterification of the carboxylic acid of L-isoleucine, followed by N-terminal Boc protection.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthetic pathways to this compound.

| Pathway | Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | 1. Boc Protection | L-Isoleucine | Boc-L-Isoleucine | Di-tert-butyl dicarbonate (Boc)₂O, NaOH | 95%[1] |

| 2. Esterification | Boc-L-Isoleucine | This compound | Dicyclohexylcarbodiimide (DCC), Methanol | ~82% (for similar substrates)[2] | |

| Overall (Estimated) | L-Isoleucine | This compound | ~78% | ||

| 2 | 1. Esterification | L-Isoleucine | L-Isoleucine methyl ester hydrochloride | Thionyl chloride (SOCl₂), Methanol | >95%[3] |

| 2. Boc Protection | L-Isoleucine methyl ester hydrochloride | This compound | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine | 93%[4] | |

| Overall (Estimated) | L-Isoleucine | This compound | ~88% |

Synthesis Pathways Visualization

The following diagram illustrates the two synthetic routes for the preparation of this compound.

Experimental Protocols

Pathway 1: Boc Protection followed by Esterification

Step 1: Synthesis of N-tert-butoxycarbonyl-L-isoleucine (Boc-L-Isoleucine)

This protocol is adapted from a widely cited method for the Boc protection of L-isoleucine.[1][5]

-

Materials:

-

L-Isoleucine

-

1 M Sodium Hydroxide (NaOH) solution

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

-

Procedure:

-

Dissolve L-isoleucine (1.0 eq) in a 1 M NaOH solution and cool the mixture in an ice bath.[1]

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) dissolved in dioxane.[1]

-

Stir the reaction mixture at ambient temperature for 24 hours.[1]

-

Adjust the pH of the reaction solution to 10 with 1 M NaOH and add diethyl ether for phase separation.

-

Separate the aqueous phase and acidify it to a pH of 2 with 1 M HCl.[1]

-

Extract the aqueous phase with ethyl acetate (3x).[1]

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]

-

Remove the solvent under reduced pressure to yield N-Boc-L-isoleucine.[1]

-

Step 2: Synthesis of this compound

This protocol is based on a general method for the esterification of N-Boc protected amino acids using dicyclohexylcarbodiimide (DCC).[2]

-

Materials:

-

N-Boc-L-isoleucine

-

Dicyclohexylcarbodiimide (DCC)

-

Methanol

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the N-Boc-L-isoleucine obtained in the previous step in tetrahydrofuran.

-

Add dicyclohexylcarbodiimide (DCC) and stir the reaction mixture for 1 hour at 20-30°C.[2]

-

Add methanol dropwise to the reaction solution while maintaining the temperature.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the solution to remove the dicyclohexylurea byproduct.[2]

-

Collect the filtrate and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or chromatography to yield this compound.[2]

-

Pathway 2: Esterification followed by Boc Protection

Step 1: Synthesis of L-Isoleucine Methyl Ester Hydrochloride

This protocol utilizes thionyl chloride for the efficient esterification of L-isoleucine.[2][3]

-

Materials:

-

L-Isoleucine

-

Methanol

-

Thionyl chloride (SOCl₂)

-

-

Procedure:

-

Suspend L-isoleucine (1.0 eq) in methanol in a round-bottom flask.[2]

-

Cool the suspension to 0°C.

-

Slowly add freshly distilled thionyl chloride (2.0-3.0 eq) while stirring.[2]

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Monitor the reaction completion using TLC.

-

Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the L-isoleucine methyl ester hydrochloride salt.[2]

-

Step 2: Synthesis of this compound

This protocol provides a high-yielding method for the Boc protection of L-isoleucine methyl ester.[4]

-

Materials:

-

L-Isoleucine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Methylene chloride (CH₂Cl₂)

-

Water

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Prepare a mixture of L-isoleucine methyl ester (1.0 eq) and triethylamine (1.0 eq) in methylene chloride.[4]

-

Cool the mixture to 0°C.

-

Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methylene chloride dropwise to the mixture at 0°C.[4]

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.[4]

-

Filter the reaction mixture.

-

Wash the filtrate successively with water and a saturated sodium bicarbonate solution.[4]

-

Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield this compound as an oil.[4]

-

Conclusion

Both synthetic pathways presented in this guide are effective for the preparation of this compound. The choice between the two routes may depend on the availability of starting materials, desired scale, and purification preferences. Based on the reported yields, Pathway 2, which involves initial esterification followed by Boc protection, appears to offer a slightly higher overall yield. Careful execution of these protocols will enable researchers and professionals to reliably synthesize high-purity this compound for their applications in peptide synthesis and drug discovery.

References

Boc-L-isoleucine methyl ester CAS number 17901-01-8

An In-depth Technical Guide to Boc-L-isoleucine Methyl Ester (CAS: 17901-01-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 17901-01-8, is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis, pharmaceutical research, and biotechnology.[1] This compound incorporates two key protecting groups: a tert-butyloxycarbonyl (Boc) group at the N-terminus and a methyl ester at the C-terminus. The Boc group provides temporary protection of the alpha-amino functionality, which is crucial for the stepwise elongation of peptide chains. It is stable under various coupling conditions but can be selectively removed under mild acidic conditions.[2][3] The methyl ester protects the carboxylic acid, preventing unwanted side reactions.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis protocols, key applications, spectroscopic data, stability profile, and handling guidelines.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1][] Its properties are summarized in the table below, providing essential data for its use in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 17901-01-8 | [1][5] |

| Molecular Formula | C₁₂H₂₃NO₄ | [1][] |

| Molecular Weight | 245.32 g/mol | [1][][5] |

| Appearance | Colorless liquid | [1][] |

| IUPAC Name | methyl (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | [5] |

| Synonyms | Boc-L-Ile-OMe, N-Boc-L-isoleucine Methyl Ester, Methyl (tert-butoxycarbonyl)-L-isoleucinate | [1][5] |

| Optical Rotation | [α] = -15 ± 2º (c=1 in MeOH) | [1] |

| Purity (Typical) | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 2-8 °C | [1][] |

Synthesis of this compound

The most common method for synthesizing this compound involves the protection of the amino group of L-isoleucine methyl ester with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: N-Boc Protection

This protocol describes the synthesis of this compound from L-isoleucine methyl ester and di-tert-butyl dicarbonate.[6]

Materials:

-

L-isoleucine methyl ester (1 equivalent)

-

Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)

-

Triethylamine (Et₃N) (1 equivalent)

-

Methylene chloride (DCM)

-

Water

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a solution of L-isoleucine methyl ester (1 eq.) and triethylamine (1 eq.) in methylene chloride.

-

Cool the mixture to 0 °C in an ice bath.

-

Prepare a separate solution of di-tert-butyl dicarbonate (1 eq.) in methylene chloride.

-

Add the di-tert-butyl dicarbonate solution dropwise to the cooled L-isoleucine methyl ester mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Filter the mixture to remove any solids.

-

Wash the filtrate successively with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the final product, this compound, as an oil.[6]

Applications in Research and Development

This compound is a crucial building block in modern organic and medicinal chemistry.[1]

-

Peptide Synthesis : It is a fundamental component in both solution-phase and solid-phase peptide synthesis (SPPS).[1][7] The Boc group serves as a temporary protecting group for the N-terminus, allowing for the controlled, sequential addition of amino acids to a growing peptide chain.[1]

-

Drug Development : This derivative is integral to the design and synthesis of peptide-based drugs.[1] Peptidomimetics and other complex molecules incorporating this moiety are explored for various therapeutic targets.

-

Biotechnology and Protein Engineering : It is used to modify proteins, potentially enhancing their stability, activity, or other functional properties for biopharmaceutical applications.[1]

Spectroscopic Analysis

Spectroscopic data is essential for the verification of the structure and purity of this compound.

¹H NMR Spectroscopy

Proton NMR provides information on the hydrogen atoms within the molecule. A published synthesis protocol reports the following characteristic peaks for a sample in CDCl₃.[6]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.03 | Doublet (d) | 1H | NH |

| 4.17 | Doublet of doublets (dd) | 1H | α-CH |

| 3.70 | Singlet (s) | 3H | O-CH₃ (methyl ester) |

| 1.43 | Singlet (s) | 9H | (CH₃)₃-C (Boc group) |

| 0.92 | Doublet (d) | 6H | Side chain CH₃ groups |

¹³C NMR and Mass Spectrometry

Stability, Storage, and Handling

Stability Profile

The stability of this compound is dictated by its protecting groups. This profile is analogous to other Boc-protected amino acid esters like Boc-L-leucine methyl ester.[2]

-

Acidic Conditions : The Boc group is labile in the presence of strong acids, such as trifluoroacetic acid (TFA). This property is exploited for its removal during peptide synthesis.[2]

-

Basic and Neutral Conditions : The compound is generally stable under neutral and basic conditions. However, prolonged exposure to strong bases can lead to the hydrolysis (saponification) of the methyl ester group.[2]

Storage and Handling

-

Storage : For optimal stability and shelf-life, this compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C.[1][] It should be protected from moisture.[9]

-

Handling : Standard laboratory safety practices should be employed. Handle with gloves and use approved eye protection.[10] Work in a well-ventilated area to avoid inhalation.[10] If contact occurs, wash the affected area with soap and water.[10] For eye contact, flush with water as a precaution.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | C12H23NO4 | CID 11791441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to Boc-L-isoleucine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-L-isoleucine methyl ester, a pivotal amino acid derivative in the fields of peptide synthesis and pharmaceutical research. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and illustrates key procedural workflows.

Core Properties of this compound

This compound is an N-terminally protected form of L-isoleucine, where the tert-butyloxycarbonyl (Boc) group prevents unwanted reactions at the amino terminus during peptide bond formation. The methyl ester protects the C-terminus. This dual protection makes it a valuable building block in synthetic chemistry.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 245.32 g/mol | [1][2] |

| Molecular Formula | C₁₂H₂₃NO₄ | [1][2] |

| CAS Number | 17901-01-8 | [1][2] |

| Appearance | Colorless liquid | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Optical Rotation | [α] = -15 ± 2º (c=1 in MeOH) | [2] |

| Density (Predicted) | 1.008 ± 0.06 g/cm³ | [3] |

| Boiling Point (Predicted) | 322.5 ± 25.0 °C | [3] |

| Storage Conditions | 2-8°C | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Boc protection of L-isoleucine methyl ester. The following workflow and protocol detail this process.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol details the synthesis of this compound from L-isoleucine methyl ester hydrochloride.

Materials:

-

L-isoleucine methyl ester hydrochloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Water (H₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a mixture of L-isoleucine methyl ester (1.0 equivalent) and triethylamine (1.0 equivalent) in dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane dropwise to the cooled mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove any precipitated salts.

-

Wash the filtrate successively with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield N-(t-butoxycarbonyl)-L-isoleucine methyl ester as an oil.

Application in Peptide Synthesis

This compound is a key reagent in both solid-phase and solution-phase peptide synthesis. The Boc group provides temporary protection of the N-terminus, which can be removed under acidic conditions to allow for the coupling of the next amino acid in the sequence.

Logical Relationship: Peptide Coupling and Deprotection Cycle

Caption: The cycle of coupling and deprotection in peptide synthesis.

Experimental Protocol: Peptide Coupling

This protocol describes a general procedure for coupling Boc-L-isoleucine to a free amine in solution-phase synthesis, for instance, L-Alanine methyl ester.

Materials:

-

Boc-L-isoleucine

-

L-Alanine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

1 M HCl, 5% NaHCO₃ solution, Brine

Procedure:

-

Dissolve Boc-L-isoleucine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

In a separate flask, prepare the free base of L-Alanine methyl ester by treating the hydrochloride salt with DIPEA (1.1 equivalents) in DCM.

-

Cool the Boc-L-isoleucine solution to 0°C and slowly add a solution of DCC (1.1 equivalents) in DCM. A white precipitate of dicyclohexylurea (DCU) will form.[4]

-

Stir this activation mixture at 0°C for 30 minutes.[4]

-

Add the prepared L-Alanine methyl ester free base solution to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off the DCU precipitate. Dilute the filtrate with Ethyl Acetate and wash sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.[4]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure dipeptide.

Experimental Protocol: N-terminal Boc Group Deprotection

This protocol outlines the standard procedure for removing the Boc protecting group from a peptide synthesized on a solid support (SPPS).

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a reaction vessel.[5]

-

Deprotection: Drain the DCM and add a solution of 25-50% TFA in DCM to the resin (approximately 10 mL of solution per gram of resin).[5]

-

Shake the mixture for 20-30 minutes at room temperature.[5][6]

-

Washing: Drain the deprotection solution.

-

Neutralization: To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin three times with a 5% solution of DIPEA in DCM.[5]

-

Wash the resin three times with DCM to remove excess DIPEA.[5]

-

The resin is now ready for the next amino acid coupling step.

References

- 1. This compound | C12H23NO4 | CID 11791441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 17901-01-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Navigating the Solubility of Boc-L-Isoleucine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physical and chemical properties of Boc-L-isoleucine methyl ester is presented below. These characteristics are fundamental for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 17901-01-8 | [1][2][] |

| Molecular Formula | C₁₂H₂₃NO₄ | [1][2] |

| Molecular Weight | 245.32 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][] |

| Purity | ≥ 99% (HPLC) | [1][] |

| Optical Rotation | [a] = -15 ± 2º (c=1 in MeOH) | [1] |

| Storage Conditions | 0-8°C | [1][] |

Solubility Profile

Detailed quantitative solubility data for this compound in various solvents is not extensively documented. However, its structural characteristics as a protected amino acid ester suggest good solubility in a range of common organic solvents used in peptide synthesis.

General solubility observations for similar Boc-protected amino acids suggest that solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are effective. For the closely related compound, Boc-L-isoleucine, it is noted to be soluble in methanol and insoluble in water.[4][5] This provides a likely, though not confirmed, solubility pattern for its methyl ester derivative.

It is a common practice to address solubility challenges with Boc-protected amino acids by using co-solvent systems or gentle heating and sonication.[6] For instance, a mixture of DCM, DMF, and NMP can be effective for compounds that are difficult to dissolve.[6]

Experimental Protocol: General Dissolution for Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the dissolution and activation of a Boc-protected amino acid, such as this compound, for use in SPPS coupling reactions.[6]

Objective: To prepare a solution of this compound for efficient coupling to a resin-bound peptide.

Materials:

-

This compound

-

Appropriate solvent (e.g., DMF, NMP, DCM)

-

Activating agent (e.g., HBTU, HATU)

-

Reaction vessel

-

Vortex mixer or sonicator

Procedure:

-

Reagent Preparation: In a clean, dry reaction vessel, accurately weigh the required amount of this compound (typically 3-4 equivalents relative to the resin substitution).

-

Solvent Addition: Add the calculated volume of the chosen solvent (e.g., DMF) to the reaction vessel.

-

Dissolution: Vigorously mix the solution using a vortex mixer until the this compound is completely dissolved. A visual inspection should confirm the absence of any suspended particles. If dissolution is challenging, gentle warming (not exceeding 40°C) or sonication for 5-10 minutes can be employed.[6]

-

Activation: Add the activating agent (e.g., HBTU, typically 3-4 equivalents) to the solution.

-

Coupling: The resulting activated amino acid solution is then ready to be added to the reaction vessel containing the peptide-resin for the coupling step.[6]

Workflow for Dissolution and Activation

The logical flow for preparing this compound for SPPS is outlined in the diagram below. This workflow ensures the complete dissolution and effective activation of the amino acid derivative prior to its introduction to the solid-phase support.

Caption: Standard workflow for the dissolution and activation of this compound for SPPS.

References

Spectroscopic Data and Experimental Protocols for Boc-L-Isoleucine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Boc-L-isoleucine methyl ester, a key building block in peptide synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition and analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.03 | d | 1H | NH |

| ~4.17 | dd | 1H | α-CH |

| ~3.70 | s | 3H | OCH₃ |

| ~1.8-1.9 | m | 1H | β-CH |

| ~1.43 | s | 9H | C(CH₃)₃ (Boc) |

| ~1.1-1.4 | m | 2H | γ-CH₂ |

| ~0.92 | d | 3H | γ-CH₃ |

| ~0.90 | t | 3H | δ-CH₃ |

Solvent: CDCl₃. The chemical shifts are referenced to TMS (δ = 0.00 ppm). Data is based on reported values for similar compounds.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (ester) |

| ~155 | C=O (Boc) |

| ~80 | C(CH₃)₃ (Boc) |

| ~58 | α-CH |

| ~52 | OCH₃ |

| ~38 | β-CH |

| ~28 | C(CH₃)₃ (Boc) |

| ~25 | γ-CH₂ |

| ~15 | γ-CH₃ |

| ~11 | δ-CH₃ |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak (δ = 77.16 ppm). Data is predicted based on values for Boc-L-isoleucine and other Boc-amino acid methyl esters.[1]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch |

| ~2970, 2935, 2880 | Strong | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (Boc carbamate) |

| ~1510 | Medium | N-H bend (amide II) |

| ~1365, 1390 | Medium | C-H bend (t-butyl) |

| ~1250, 1160 | Strong | C-O stretch (ester and carbamate) |

Sample form: Neat liquid or thin film.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 246 | Moderate | [M+H]⁺ (protonated molecule) |

| 190 | Moderate | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 146 | High | [M+H - Boc]⁺ (loss of Boc group) |

| 101 | Moderate | [Boc]⁺ |

| 57 | Very High | [C₄H₉]⁺ (t-butyl cation) |

Ionization method: Electrospray Ionization (ESI), positive ion mode. The molecular weight of this compound is 245.32 g/mol .[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[3]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[3]

-

Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.

-

Infrared (IR) Spectroscopy

Protocol for ATR-FTIR Analysis:

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

-

Instrument Setup:

-

Mount the ATR accessory in the FT-IR spectrometer.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry

Protocol for ESI-MS Analysis:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 μg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation in positive ion mode.

-

-

Instrument Setup:

-

Set up the electrospray ionization source in positive ion mode.

-

Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable signal.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 μL/min).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Processing:

-

Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

-

Compare the observed fragmentation pattern with known fragmentation pathways for Boc-protected amino acid esters.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Navigating the Stability of Boc-L-Isoleucine Methyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butoxycarbonyl-L-isoleucine methyl ester (Boc-L-isoleucine methyl ester). A fundamental understanding of the stability profile of this critical raw material is paramount for ensuring its integrity in peptide synthesis, drug discovery, and other sensitive applications. Adherence to proper storage and handling protocols is essential for reproducible experimental outcomes and the quality of final products.

Chemical Properties and Recommended Storage

This compound is a derivative of the amino acid L-isoleucine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester protecting the carboxylic acid. These modifications enhance its solubility in organic solvents and render it suitable for various synthetic methodologies. However, these functional groups also define its susceptibility to degradation under specific environmental conditions.

For optimal shelf life, this compound should be stored in a cool, dry environment. The recommended storage temperature is between 2°C and 8°C.[1] It is crucial to protect the compound from moisture and light to prevent degradation.

Table 1: Summary of Physical and Chemical Properties

| Property | Value |

| CAS Number | 17901-01-8 |

| Molecular Formula | C₁₂H₂₃NO₄ |

| Molecular Weight | 245.32 g/mol |

| Appearance | Colorless liquid |

| Recommended Storage | 2-8 °C, Protect from moisture and light |

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by pH and temperature. The two main points of susceptibility are the acid-labile Boc group and the base-labile methyl ester.

pH Stability

Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions. Acid-catalyzed hydrolysis leads to the cleavage of the Boc group, resulting in the formation of L-isoleucine methyl ester. Byproducts of this reaction include tert-butanol, which can further dehydrate to isobutylene, and carbon dioxide. This well-established degradation pathway is, in fact, the standard method for Boc deprotection in peptide synthesis.

Neutral and Basic Conditions: The Boc group is generally stable under neutral and basic conditions. However, the methyl ester group is susceptible to base-catalyzed hydrolysis, a reaction commonly known as saponification. This process yields Boc-L-isoleucine and methanol. The rate of this hydrolysis is generally slower than the acid-catalyzed deprotection of the Boc group.

dot

Caption: Primary degradation pathways of this compound.

Thermal Stability

Table 2: Summary of Stability under Different Conditions

| Condition | Primary Degradation Pathway | Major Degradation Products | Stability |

| Acidic (e.g., pH < 4) | Cleavage of Boc group | L-isoleucine methyl ester, tert-butanol, isobutylene, CO₂ | Unstable |

| Neutral (e.g., pH 6-8) | - | - | Generally Stable |

| Basic (e.g., pH > 9) | Saponification of methyl ester | Boc-L-isoleucine, Methanol | Unstable |

| Elevated Temperature | Thermal cleavage of Boc group | L-isoleucine methyl ester, tert-butanol, isobutylene, CO₂ | Unstable |

| Light/Humidity | Potential for hydrolysis | - | Recommended to protect from |

Experimental Protocols

To ensure the quality and stability of this compound, a robust stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose. The following is a representative protocol for a forced degradation study and subsequent HPLC analysis.

Forced Degradation Study Protocol

The objective of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

-

Acidic Hydrolysis: Dissolve a known concentration of this compound in a solution of 0.1 M HCl. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 24 hours). Neutralize the sample with an equivalent amount of 0.1 M HCl prior to analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 48 hours). Dissolve the sample in a suitable solvent before analysis.

-

Photostability: Expose the solid compound to UV light (e.g., 254 nm) for a defined period. Dissolve the sample in a suitable solvent for analysis.

Representative Stability-Indicating HPLC Method

This method is designed to separate the intact this compound from its potential degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of both polar degradation products and the more nonpolar parent compound. A typical gradient might be:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: 5% A, 95% B

-

30-35 min: Linear gradient back to 95% A, 5% B

-

35-40 min: 95% A, 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

dot

Caption: A typical workflow for a forced degradation study.

Conclusion

This compound is a stable compound when stored under the recommended conditions of 2-8°C, protected from light and moisture. The primary degradation pathways involve the acid-catalyzed cleavage of the Boc group and the base-catalyzed saponification of the methyl ester. Elevated temperatures can also induce degradation. For researchers and professionals in drug development, understanding these stability characteristics is crucial for maintaining the quality and reliability of this important synthetic building block. The implementation of a validated stability-indicating analytical method, such as the representative HPLC protocol described, is essential for monitoring the purity of this compound throughout its lifecycle.

References

Purity Analysis of Boc-L-Isoleucine Methyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of Boc-L-isoleucine methyl ester, a critical building block in peptide synthesis and pharmaceutical development. Ensuring the chemical and stereochemical integrity of this reagent is paramount for the successful synthesis of pure, active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols, potential impurity profiles, and data interpretation to support robust quality control.

Introduction

N-tert-Butoxycarbonyl-L-isoleucine methyl ester (this compound) is a protected amino acid derivative widely used in solid-phase and solution-phase peptide synthesis. The Boc protecting group on the amine and the methyl ester on the carboxylic acid allow for controlled, sequential peptide bond formation. The purity of this building block directly impacts the purity of the final peptide product, making rigorous analytical characterization essential. This guide covers the key analytical techniques for a thorough purity assessment.

Chemical Purity Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of this compound. A reversed-phase method is typically employed to separate the main component from any non-isomeric impurities.

Summary of Quantitative Data

| Parameter | Typical Specification |

| Purity (HPLC) | ≥ 99.0%[1][2] |

| Individual Impurity | Not More Than 0.5% |

| Total Impurities | Not More Than 1.0% |

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of this compound by separating it from potential synthesis-related impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

-

This compound sample

-

Reference standard (if available)

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water. |

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis.

Diastereomeric and Enantiomeric Purity by Chiral HPLC

Isoleucine possesses two chiral centers, leading to the possibility of four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The synthesis of this compound can potentially lead to epimerization, resulting in diastereomeric impurities (Boc-L-allo-isoleucine methyl ester) and enantiomeric impurities (Boc-D-isoleucine methyl ester and Boc-D-allo-isoleucine methyl ester). Chiral HPLC is essential for the separation and quantification of these stereoisomers.[3]

Summary of Quantitative Data

| Parameter | Typical Specification |

| Diastereomeric Purity (L-isomer) | ≥ 99.0% |

| Enantiomeric Purity (L-isomer) | ≥ 99.0% e.e. |

| Boc-L-allo-isoleucine methyl ester | ≤ 0.5% |

| Boc-D-isoleucine methyl ester | ≤ 0.5% |

| Boc-D-allo-isoleucine methyl ester | ≤ 0.5% |

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the stereoisomers of Boc-isoleucine methyl ester.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC® T)[4]

Reagents:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Triethylamine (TEA) (HPLC grade)

-

Acetic Acid (glacial, HPLC grade)

-

Sample of this compound

-

Reference standards for diastereomers/enantiomers (if available for peak identification)

Chromatographic Conditions:

| Parameter | Condition |

| Column | CHIROBIOTIC® T, 250 mm x 4.6 mm, 5 µm[4] |

| Mobile Phase | Methanol / 0.1% Triethylammonium Acetate (TEAA) buffer, pH 4.1 (e.g., 20:80 v/v)[4] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve ~1 mg of sample in 1 mL of mobile phase. |

Note: The mobile phase composition may require optimization to achieve baseline separation of all four stereoisomers.

Logical flow for chiral purity analysis.

Analysis of Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Residual solvents are organic volatile chemicals used or produced in the synthesis of a substance.[5] Their levels must be controlled for safety reasons. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the standard technique for the identification and quantification of residual solvents in pharmaceutical ingredients.

Summary of Quantitative Data (Based on ICH Q3C Guidelines)

| Solvent Class | Example Solvents from Synthesis | Concentration Limit (ppm) |

| Class 2 | Methylene Chloride, Toluene | 600, 890 |

| Class 3 | Methanol, Hexane, Triethylamine | 3000, 290, 5000 (guideline) |

Experimental Protocol: HS-GC-MS

Objective: To identify and quantify residual solvents in the this compound sample.

Instrumentation:

-

Gas chromatograph with a mass selective detector (MSD)

-

Headspace autosampler

-

Capillary GC column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm)

Reagents:

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (headspace grade)

-

Solvent reference standards

Headspace Parameters:

| Parameter | Value |

| Vial Equilibration Temp. | 80 °C |

| Vial Equilibration Time | 20 min |

| Loop Temperature | 90 °C |

| Transfer Line Temp. | 100 °C |

GC-MS Parameters:

| Parameter | Value |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Scan Range | 35-350 amu |

| Sample Preparation | Accurately weigh ~100 mg of sample into a headspace vial, add 1 mL of DMSO. |

Structural Confirmation and Impurity Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can help in identifying impurities.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the Boc group, the methyl ester, and the isoleucine side chain.[5]

-

Expected Chemical Shifts (δ, ppm):

-

~5.0 (d, 1H, NH)

-

~4.2 (dd, 1H, α-CH)

-

~3.7 (s, 3H, OCH₃)

-

~1.9 (m, 1H, β-CH)

-

~1.45 (s, 9H, C(CH₃)₃)

-

~1.1-1.5 (m, 2H, γ-CH₂)

-

~0.9 (m, 6H, γ-CH₃ and δ-CH₃)

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum confirms the carbon framework of the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

~173 (Ester C=O)

-

~156 (Carbamate C=O)

-

~80 (Quaternary C of Boc)

-

~58 (α-C)

-

~52 (OCH₃)

-

~38 (β-C)

-

~28 (CH₃ of Boc)

-

~25 (γ-CH₂)

-

~15 (γ-CH₃)

-

~11 (δ-CH₃)

-

Potential Impurity Profile

Understanding the synthetic route is key to predicting potential impurities. The synthesis of this compound typically involves the reaction of L-isoleucine methyl ester with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in the field of organic chemistry, particularly in the synthesis of peptides and other complex molecules for pharmaceutical and research applications.[1][2] Its strategic use allows for the precise and controlled assembly of amino acids into desired peptide sequences by reversibly masking the reactive α-amino group.[2] This in-depth technical guide explores the core characteristics of Boc-protected amino acids, detailing their chemical properties, applications, and the experimental protocols crucial for their effective use.

Core Chemical Properties

The utility of the Boc group stems from its unique stability profile. It is robust under a wide range of conditions while being easily removable under specific acidic environments, a property known as acid lability.[1][2] This selective reactivity is fundamental to its application in multi-step syntheses.[3]

Key Characteristics:

-

Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4]

-

Base and Nucleophile Stability: Boc-protected amino acids exhibit exceptional stability in the presence of bases and various nucleophiles, which allows for selective reactions at other functional groups within a molecule.[4]

-

Stability to Catalytic Hydrogenation: Unlike other common amine protecting groups like benzyloxycarbonyl (Cbz), the Boc group is stable under the conditions of catalytic hydrogenation, offering a significant advantage in orthogonal protection strategies.[4]

-

Crystallinity and Storage: Many Boc-amino acids are crystalline solids that can be stored for extended periods without decomposition, ensuring their reliability in synthesis.[4][]

The bulky tert-butyl group provides steric hindrance, contributing to its stability against nucleophiles.[1] The selective removal of the Boc group is the cornerstone of the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy in solid-phase peptide synthesis (SPPS).[2][6]

Quantitative Data of Common Boc-Protected Amino Acids

The physical and chemical properties of individual Boc-protected amino acids can vary. The following tables summarize key quantitative data for several common derivatives.

Table 1: Physical Properties of Selected Boc-Protected L-Amino Acids

| Boc-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Boc-Ala-OH | C8H15NO4 | 189.21 | 78-82 |

| Boc-Arg(Pbf)-OH | C26H42N4O7S | 554.70 | 145-150 |

| Boc-Asn(Trt)-OH | C28H30N2O5 | 474.55 | 178-182 |

| Boc-Asp(OtBu)-OH | C13H23NO6 | 289.33 | 105-109 |

| Boc-Cys(Trt)-OH | C27H29NO4S | 475.59 | 168-172 |

| Boc-Gln(Trt)-OH | C29H32N2O5 | 488.58 | 190-194 |

| Boc-Glu(OtBu)-OH | C14H25NO6 | 303.35 | 110-114 |

| Boc-Gly-OH | C7H13NO4 | 175.18 | 86-90 |

| Boc-His(Trt)-OH | C29H31N3O4 | 497.58 | 185-189 |

| Boc-Ile-OH | C11H21NO4 | 231.29 | 68-72 |

| Boc-Leu-OH | C11H21NO4 | 231.29 | 83-87 |

| Boc-Lys(Boc)-OH | C16H30N2O6 | 346.42 | 102-106 |

| Boc-Met-OH | C10H19NO4S | 249.33 | 47-51 |

| Boc-Phe-OH | C14H19NO4 | 265.31 | 85-89 |

| Boc-Pro-OH | C10H17NO4 | 215.25 | 133-137 |

| Boc-Ser(tBu)-OH | C12H23NO5 | 261.31 | 70-74 |

| Boc-Thr(tBu)-OH | C13H25NO5 | 275.34 | 72-76 |

| Boc-Trp-OH | C16H20N2O4 | 304.34 | 137-141 |

| Boc-Tyr(tBu)-OH | C18H27NO5 | 337.41 | 135-139 |

| Boc-Val-OH | C10H19NO4 | 217.26 | 76-80 |

Note: Data is aggregated from various chemical suppliers and may show slight variations. Pbf, OtBu, Trt, and tBu refer to side-chain protecting groups.[1]

Table 2: Solubility of Selected Boc-Protected Amino Acids in Common Solvents

| Boc-Amino Acid | Dichloromethane (DCM) | Dimethylformamide (DMF) | Tetrahydrofuran (THF) |

| Boc-Ala-OH | Soluble | Soluble | Soluble |

| Boc-Gly-OH | Soluble | Soluble | Soluble |

| Boc-Leu-OH | Soluble | Soluble | Soluble |

| Boc-Phe-OH | Soluble | Soluble | Soluble |

| Boc-Val-OH | Soluble | Clearly Soluble (1 mmole in 2 mL) | Soluble |

Note: Solubility is a key parameter for use in solution-phase or solid-phase synthesis. While generally soluble in organic solvents like DCM, DMF, and THF, solubility in less polar solvents can vary.[1][7] For amino acids with large, nonpolar, or bulky side chains, solubility can be lower.[7]

Core Mechanisms and Workflows

The introduction (protection) and removal (deprotection) of the Boc group are fundamental processes in peptide synthesis.

Boc Protection Mechanism

The most common method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2] The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[1]

Caption: Mechanism of Boc-protection of an amino acid.

Boc Deprotection Mechanism

The defining characteristic of the Boc group is its cleavage under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[1] The mechanism involves protonation of the carbonyl oxygen, which triggers the fragmentation of the carbamate into a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid, which then decarboxylates.[2][8]

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

To prevent the reactive tert-butyl cation from causing unwanted side reactions with sensitive amino acid residues like Tryptophan, Cysteine, and Methionine, scavengers such as dithioethane (DTE), triethylsilane, or anisole are often added to the deprotection solution.[2][6]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application of Boc-protected amino acids.

Protocol 1: Boc Protection of an Amino Acid

This protocol provides a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.[4]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

-

Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by Thin Layer Chromatography (TLC).[1][2]

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 times the volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Boc SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain attached to a solid support (resin).[9]

Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Steps for a Single Cycle:

-

Resin Swelling: The resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) is swollen in a suitable solvent like dichloromethane (DCM) for 30-60 minutes.[9]

-

Nα-Boc Deprotection: The temporary Boc group is removed from the N-terminus of the resin-bound peptide using a solution of 50% trifluoroacetic acid (TFA) in DCM. This is typically a 20-30 minute reaction.[9] The resin is then washed to remove excess TFA.

-

Neutralization: The resulting ammonium salt is neutralized to the free amine using a base, commonly 5-10% diisopropylethylamine (DIEA) in DCM.[6][9] This step is followed by thorough washing.

-

Coupling: The next Nα-Boc protected amino acid is activated with a coupling agent (e.g., HBTU, HOBt) and coupled to the free N-terminal amine of the resin-bound peptide. The reaction is agitated for 1-2 hours, and completion can be monitored using a qualitative method like the Kaiser test.[9]

-

Washing: The resin is washed extensively with solvents like DCM and DMF to remove excess reagents and byproducts before starting the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, typically with a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[9]

Applications in Drug Development

Boc-protected amino acids are indispensable in the synthesis of peptide-based drugs and other complex organic molecules.[3][10] Their use allows for:

-

Controlled Peptide Synthesis: The stepwise and controlled addition of amino acids is crucial for producing peptides with a precise sequence and structure, which dictates their therapeutic activity.[3]

-

Synthesis of Complex Molecules: Beyond peptides, Boc protection is widely used in the synthesis of small molecule drugs, peptidomimetics, and other biologically active compounds.[3][11]

-

Modification of Amino Acid Properties: The Boc group can be used to modify the properties of amino acids, such as their solubility and stability, to improve the bioavailability and efficacy of peptide drugs.[]

The robustness and versatility of the Boc protection strategy have cemented its role as a critical technology in the development of new therapeutics, from antibiotics and antivirals to anticancer drugs.[][11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. genscript.com [genscript.com]

- 11. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

Methodological & Application

Application Notes and Protocols for Boc-L-isoleucine Methyl Ester in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-isoleucine methyl ester is a valuable amino acid derivative utilized in the synthesis of peptides, particularly in the development of therapeutic agents and biologically active molecules.[1][2] As a dual-protected amino acid, with the N-terminus blocked by a tert-butyloxycarbonyl (Boc) group and the C-terminus protected as a methyl ester, it offers strategic advantages in both solution-phase and solid-phase peptide synthesis (SPPS).[1][3] The Boc group provides temporary protection of the alpha-amino group, which can be selectively removed under acidic conditions, while the methyl ester protects the carboxylic acid.[4][5]

The incorporation of isoleucine, a β-branched amino acid, can be challenging due to steric hindrance, which may slow down peptide bond formation.[6] Therefore, the choice of coupling reagents and reaction conditions is critical to ensure high yields and minimize racemization.[6] This document provides detailed protocols for the preparation and application of this compound, quantitative data on relevant reactions, and workflows to guide researchers in its effective use.

Applications in Peptide Synthesis and Drug Development

This compound serves as a key building block in several synthetic strategies:

-

C-Terminal Residue: It can be used to introduce isoleucine as the C-terminal residue in a peptide sequence. The methyl ester group can be retained in the final peptide or saponified to the free carboxylic acid for further elongation or conjugation.[3]

-

Solution-Phase Peptide Synthesis (SPPS): After N-terminal deprotection, the resulting H-L-isoleucine methyl ester can be coupled with an N-protected amino acid to elongate the peptide chain.[7]

-

Fragment Condensation: The fully deprotected L-isoleucine methyl ester can be a component in the synthesis of peptide fragments that are later combined to form a larger peptide.

-

Drug Development: The C-terminal methyl ester modification in peptides can increase hydrophobicity, potentially enhancing membrane permeability and biological activity.[3][8] An example is the α-factor peptide, a yeast pheromone, where the C-terminal methyl ester is crucial for its bioactivity.[8] The use of Boc-protected amino acids is also significant in the synthesis of various peptide drugs, including antibiotics and anticancer agents.[]

Quantitative Data

Table 1: Synthesis of this compound - Representative Yields

The synthesis can be performed via two primary routes. The following table, based on the synthesis of the analogous Boc-L-leucine methyl ester, provides expected yields.[10]

| Synthetic Route | Step | Reagents/Method | Reported Yield (%) |

| Route 1 | 1. Boc Protection | Di-tert-butyl dicarbonate (Boc)₂O, NaHCO₃, water/1,4-dioxane | 97%[10] |

| 2. Esterification | Thionyl chloride (SOCl₂), Methanol | Up to 100%[10] | |

| Overall (Estimated) | ~97% | ||

| Route 2 | 1. Esterification | Thionyl chloride (SOCl₂), Methanol | Up to 100%[10] |

| 2. Boc Protection | (Boc)₂O, NaHCO₃, THF/H₂O | ~67%[10] | |

| Overall (Estimated) | ~67% |

Note: Yields are based on the synthesis of a similar substrate and may vary based on experimental conditions.

Table 2: Performance of Coupling Reagents for Boc-L-Isoleucine

Due to the steric hindrance of the isoleucine side chain, the choice of coupling reagent is critical. This data is for the coupling of Boc-L-isoleucine-OH, which is chemically similar to the deprotected and saponified form of this compound.

| Coupling Reagent | Equivalents | Reaction Time | Expected Yield (%) | Racemization Risk | Notes |

| DCC / HOBt | 1.1 / 1.1 | 12 - 24 hours | 70 - 91%[6] | Low to Moderate | Cost-effective and widely used. The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, facilitating removal.[6] |

| HBTU / DIEA | 1.1 / 2.0 | 1 - 4 hours | 85 - 95% | Low | Rapid and efficient, particularly for sterically hindered couplings. |

| HATU / DIEA | 1.1 / 2.0 | 1 - 2 hours | >90% | Very Low | Highly efficient, especially for difficult sequences and N-methylated amino acids. |

| T3P® | 1.5 | 5 - 10 minutes | >95%[7] | Low | Extremely fast reaction times reported for solution-phase synthesis.[7] |

Experimental Protocols

Protocol 1: Synthesis of this compound (Route 1)

This protocol first protects the N-terminus of L-isoleucine with a Boc group, followed by esterification of the carboxylic acid.

Step 1: N-Boc Protection of L-Isoleucine [11]

-

Dissolution: Dissolve L-isoleucine (1.0 eq) in a 1 M NaOH solution and cool the mixture in an ice bath.[11]

-

Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) dissolved in dioxane.[11]

-

Reaction: Stir the reaction mixture at ambient temperature for 24 hours.[11]

-

Work-up: Adjust the pH of the reaction solution to 10 with 1 M NaOH and add diethyl ether for phase separation.[11]

-

Acidification: Separate the aqueous phase and acidify it to a pH of 2 with 1 M HCl.[11]

-

Extraction: Extract the aqueous phase with ethyl acetate (3x).[11]

-

Drying and Concentration: Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[11] Remove the solvent under reduced pressure to yield N-Boc-L-isoleucine.[11]

Step 2: Esterification of N-Boc-L-isoleucine [10]

-